molecular formula C10H14ClNO B2884190 ethyl 4-methylbenzenecarboximidate;hydrochloride CAS No. 43002-64-8

ethyl 4-methylbenzenecarboximidate;hydrochloride

Cat. No.: B2884190
CAS No.: 43002-64-8
M. Wt: 199.68
InChI Key: ONMCFUITYHQMPX-UHFFFAOYSA-N
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Preparation Methods

Ethyl 4-methylbenzenecarboximidate hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of 4-methylbenzonitrile with ethanol in the presence of hydrochloric acid. This reaction proceeds via the Pinner reaction mechanism, where the nitrile group is converted to an imidate ester . The reaction conditions typically include refluxing the reactants in an acidic medium to facilitate the formation of the desired product.

Chemical Reactions Analysis

Ethyl 4-methylbenzenecarboximidate hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include water, acids, bases, and amines. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of ethyl 4-methylbenzenecarboximidate hydrochloride involves its reactivity as an electrophile. The imidate group is highly reactive towards nucleophiles, allowing it to participate in various addition and substitution reactions . This reactivity is due to the presence of the electron-withdrawing imidate group, which makes the carbon atom more susceptible to nucleophilic attack.

Comparison with Similar Compounds

Ethyl 4-methylbenzenecarboximidate hydrochloride can be compared with other similar compounds, such as:

    Methyl 4-methylbenzenecarboximidate hydrochloride: Similar in structure but with a methyl group instead of an ethyl group.

    Ethyl benzenecarboximidate hydrochloride: Lacks the methyl group on the benzene ring.

    Ethyl 4-chlorobenzenecarboximidate hydrochloride: Contains a chlorine atom instead of a methyl group on the benzene ring.

These compounds share similar reactivity patterns but differ in their specific chemical properties and applications.

Properties

IUPAC Name

ethyl 4-methylbenzenecarboximidate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c1-3-12-10(11)9-6-4-8(2)5-7-9;/h4-7,11H,3H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONMCFUITYHQMPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)C1=CC=C(C=C1)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Ethyl 4-methylbenzimidate hydrochloride was synthesized in the same manner as in Reference Example 2. That is, p-tolunitrile (25.6 g, 0.219 mol) was treated with hydrogen chloride in ethanol (250 mL) to give 42.3 g (97%) of the target compound as colorless crystals.
Quantity
25.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One

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